![molecular formula C11H14ClNO2S B14281495 1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride CAS No. 135588-88-4](/img/structure/B14281495.png)
1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride is a chemical compound known for its unique structure and properties It consists of a thiolan-1-ium ring substituted with a 4-nitrophenylmethyl group and a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride typically involves the reaction of 4-nitrobenzyl chloride with thiolane in the presence of a suitable base. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The thiolan-1-ium ring can be oxidized to form sulfoxides or sulfones.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride are employed.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted thiolan-1-ium derivatives.
Scientific Research Applications
1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiolan-1-ium ring can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
4-Nitrobenzyl chloride: Shares the nitrobenzyl moiety but lacks the thiolan-1-ium ring.
Thiolan-1-ium chloride: Contains the thiolan-1-ium ring but lacks the nitrobenzyl group.
Uniqueness: 1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride is unique due to the combination of the nitrobenzyl group and the thiolan-1-ium ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
135588-88-4 |
|---|---|
Molecular Formula |
C11H14ClNO2S |
Molecular Weight |
259.75 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methyl]thiolan-1-ium;chloride |
InChI |
InChI=1S/C11H14NO2S.ClH/c13-12(14)11-5-3-10(4-6-11)9-15-7-1-2-8-15;/h3-6H,1-2,7-9H2;1H/q+1;/p-1 |
InChI Key |
DCOCVYPPOYWMRH-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[S+](C1)CC2=CC=C(C=C2)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


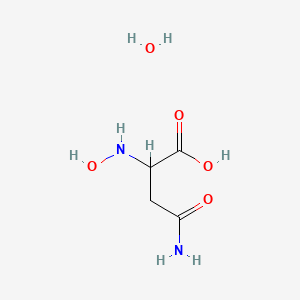
![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
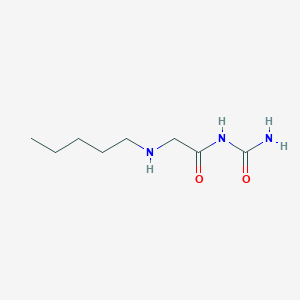

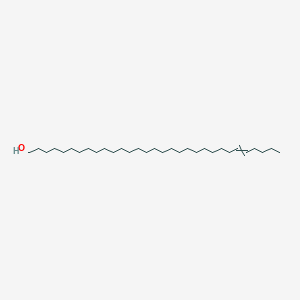
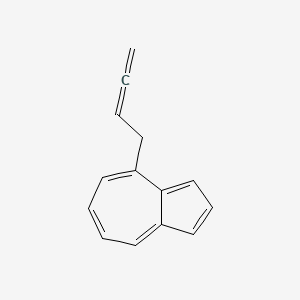
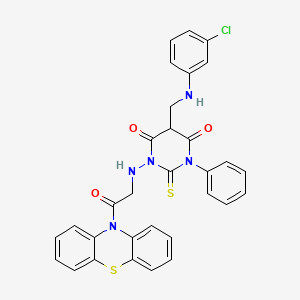
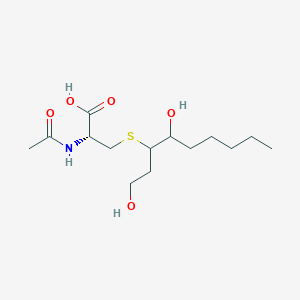
![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)


![tert-butyl (2S)-2-[(1S,2R)-1-hydroxy-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14281513.png)
